molecular formula C18H22N4O4S2 B2683983 Ethyl 4-(3-(2-(thiophene-2-carboxamido)thiazol-4-yl)propanoyl)piperazine-1-carboxylate CAS No. 1021133-30-1

Ethyl 4-(3-(2-(thiophene-2-carboxamido)thiazol-4-yl)propanoyl)piperazine-1-carboxylate

Cat. No.: B2683983
CAS No.: 1021133-30-1
M. Wt: 422.52
InChI Key: RHNWIUYMTVKEDP-UHFFFAOYSA-N
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Description

Ethyl 4-(3-(2-(thiophene-2-carboxamido)thiazol-4-yl)propanoyl)piperazine-1-carboxylate is a complex organic compound that features a thiophene ring, a thiazole ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-(2-(thiophene-2-carboxamido)thiazol-4-yl)propanoyl)piperazine-1-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-(2-(thiophene-2-carboxamido)thiazol-4-yl)propanoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene and thiazole rings can be oxidized under specific conditions.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene-2,5-dicarboxylic acid, while reduction of the carbonyl groups can yield the corresponding alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Medicine: It may have potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-(2-(thiophene-2-carboxamido)thiazol-4-yl)propanoyl)piperazine-1-carboxylate is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as enzymes or receptors. The thiophene and thiazole rings may facilitate binding to these targets, while the piperazine ring could enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-4-methylthiazole-5-carboxylate: A precursor in the synthesis of the target compound.

    Thiophene-2-carboxamide: Shares the thiophene ring structure.

    Piperazine derivatives: Compounds with similar piperazine ring structures.

Uniqueness

Ethyl 4-(3-(2-(thiophene-2-carboxamido)thiazol-4-yl)propanoyl)piperazine-1-carboxylate is unique due to the combination of its three distinct ring systems (thiophene, thiazole, and piperazine) in a single molecule. This unique structure may confer specific biological activities and properties not found in simpler compounds.

Properties

IUPAC Name

ethyl 4-[3-[2-(thiophene-2-carbonylamino)-1,3-thiazol-4-yl]propanoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S2/c1-2-26-18(25)22-9-7-21(8-10-22)15(23)6-5-13-12-28-17(19-13)20-16(24)14-4-3-11-27-14/h3-4,11-12H,2,5-10H2,1H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHNWIUYMTVKEDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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